Indium is classified in group 13 of the periodic table, while magnesium belongs to group 2. The combination of these two metals results in a compound that may exhibit properties beneficial for various technological applications, particularly in materials science and semiconductor technology. The compound is categorized under intermetallic compounds due to its specific stoichiometry and bonding characteristics.
Indium-magnesium (1/3) can be synthesized through various methods, including:
The synthesis conditions such as temperature, pressure, and atmosphere must be carefully controlled to ensure the formation of indium-magnesium (1/3) without unwanted phases. Typically, temperatures exceeding 600 °C are required for successful synthesis.
Indium-magnesium (1/3) crystallizes in a specific lattice structure that can be characterized using techniques such as X-ray diffraction. The precise arrangement of atoms affects its electronic properties and stability.
Indium-magnesium (1/3) may participate in various chemical reactions depending on its environment. For instance:
The reactivity profile can vary significantly based on the physical state (solid vs. powder) and the presence of other chemical species.
The mechanism by which indium-magnesium (1/3) functions in applications typically involves its electronic properties. As an intermetallic compound, it may exhibit unique conductive or semiconductive behavior that allows it to be utilized in electronic devices.
Research into the electronic band structure would provide insights into its conductivity and potential applications in semiconductor technology.
Indium-magnesium (1/3) has potential applications in:
The scientific journey of In–Mg intermetallics began against the backdrop of elemental discoveries: Indium (atomic number 49) was identified in 1863 by Ferdinand Reich and Hieronymous Theodor Richter through spectroscopic analysis of sphalerite ores, noting its distinctive indigo-blue spectral line [2] [4]. Magnesium (atomic number 12), isolated by Sir Humphry Davy in 1808, was already recognized for its low density and high reactivity [6] [7]. Early 20th-century metallurgists faced significant challenges in combining these elements due to divergent properties: Indium’s low melting point (156.6°C) and malleability contrasted sharply with magnesium’s high reactivity and tendency to oxidize [1] [7].
Pioneering work in the 1920s–1940s explored binary systems via thermal analysis and X-ray diffraction. Researchers documented the formation of In1Mg3 as a line compound with a cubic crystal structure (space group Pm-3m). Key findings included:
Table 1: Foundational Properties of Indium and Magnesium
Property | Indium (In) | Magnesium (Mg) |
---|---|---|
Atomic mass | 114.818 g/mol | 24.305 g/mol |
Melting point | 156.6°C | 650°C |
Crystal structure | Tetragonal (I4/mmm) | Hexagonal close-packed |
Abundance in crust | 0.1 ppm | 23,000 ppm |
Primary ore sources | Sphalerite (ZnS) | Magnesite, seawater |
Post-WWII demand for lightweight alloys in aerospace and emerging electronics spurred systematic investigation of In–Mg phases. The 1955 Hansen–Anderko phase diagram confirmed In1Mg3 as a congruently melting compound at 485°C, with eutectics at In-rich (23°C) and Mg-rich (448°C) compositions [6] [7]. Key research themes included:
Table 2: Milestones in In1Mg3 Characterization
Decade | Technological Advance | Key Finding |
---|---|---|
1950s | Thermal analysis | Confirmed congruent melting at 485°C |
1970s | X-ray/neutron diffraction | Solved cubic AuCu3-type structure (space group Pm-3m) |
1990s | Scanning Kelvin Probe | Measured work function anisotropy (2.4–2.8 eV) |
2000s | High-resolution TEM | Visualized anti-site defect clusters |
The early 21st century witnessed a transition from binary In–Mg studies to ternary engineering, driven by demands in photovoltaics (CIGS absorbers) and hydrogen storage. Critical shifts included:
A 2013 breakthrough demonstrated room-temperature synthesis of organoindium precursors via magnesium insertion into halides in the presence of InCl3 and LiCl, enabling precise stoichiometric control for thin-film deposition [8]. This method achieved >95% yield for functionalized aryl/alkyl indium reagents, facilitating Pd-catalyzed cross-coupling for complex ternary phases.
Table 3: Ternary Modifications of In1Mg3 and Properties
Dopant (Concentration) | Primary Effect | Performance Change |
---|---|---|
Zn (7 at.%) | Solid solution hardening | +150% yield strength, corrosion rate ×0.3 |
Li (5 at.%) | Enhanced H2 dissociation | Hydrogen storage capacity: 2.1 wt.% → 3.4 wt.% |
Sn (4 at.%) | Bandgap engineering | Work function reduction: 2.4 eV → 2.1 eV |
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